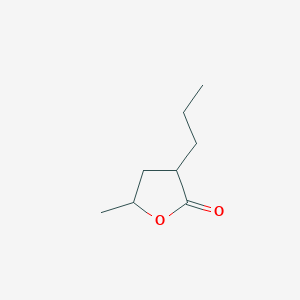

Dihydro-5-methyl-3-propyl-2(3H)-furanone

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-3-propyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-7-5-6(2)10-8(7)9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNZFIPBKPDLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335572 | |

| Record name | DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40923-58-8 | |

| Record name | DIHYDRO-5-METHYL-3-PROPYL-2(3H)-FURANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von QNZ 46 umfasst mehrere Schritte, beginnend mit der Herstellung des Quinazolinon-Kerns. Zu den wichtigsten Schritten gehören:

Bildung des Quinazolinon-Kerns: Dies beinhaltet die Reaktion von Anthranilsäure mit Formamid, um den Quinazolinon-Ring zu bilden.

Einführung der Nitrogruppe: Die Nitrogruppe wird durch Nitrierung des aromatischen Rings eingeführt.

Bildung der Ethenyl-Verknüpfung: Die Ethenyl-Verknüpfung wird durch eine Heck-Reaktion gebildet, bei der der nitrosubstituierte aromatische Ring mit einem geeigneten Vinylhalogenid gekoppelt wird.

Methoxylierung: Die Methoxygruppe wird durch Methylierung der Hydroxylgruppe am aromatischen Ring eingeführt.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Quinazolinon-Kerns mit Benzoesäure zur Bildung von QNZ 46.

Industrielle Produktionsmethoden

Die industrielle Produktion von QNZ 46 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in lyophilisierter Form hergestellt, um ihre Stabilität und biologische Aktivität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

QNZ 46 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Ethenyl-Verknüpfung kann hydriert werden, um eine gesättigte Verbindung zu bilden.

Substitution: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig verwendet.

Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Bildung von amino-substituierten Derivaten.

Reduktion: Bildung von gesättigten Derivaten.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Dihydro-5-methyl-3-propyl-2(3H)-furanone exhibits promising antimicrobial properties. Research has indicated that furanone derivatives can inhibit bacterial quorum sensing, which is crucial for biofilm formation and pathogenicity in bacteria. This ability opens avenues for developing new antimicrobial agents that target biofilm-associated infections, particularly in chronic wounds and medical device-related infections.

Anti-inflammatory Properties

Furanones have been studied for their anti-inflammatory effects. A notable patent describes the use of furanone derivatives in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. These compounds demonstrate immunosuppressive effects that can help reduce inflammation and tissue damage associated with autoimmune responses .

Case Study: Efficacy in Autoimmune Diseases

In a controlled study involving animal models of autoimmune diseases, treatment with furanone derivatives resulted in a significant reduction of inflammatory markers and improved clinical scores in conditions like encephalomyelitis. The results suggest that these compounds can modulate immune responses effectively .

Flavoring Agents

Dihydro-5-methyl-3-propyl-2(3H)-furanone is recognized for its pleasant aroma and flavor profile, making it a valuable ingredient in the food industry. It is often used as a flavoring agent due to its sweet, caramel-like taste, which enhances the sensory appeal of various food products.

Flavor Profile Analysis

The compound has been detected in natural sources such as asparagus and peaches, suggesting its role as a natural flavor compound. Its presence in these foods may serve as a biomarker for flavor quality and freshness .

Materials Science

The hydrophobic nature of dihydro-5-methyl-3-propyl-2(3H)-furanone allows it to be incorporated into polymer matrices to enhance material properties. Its ability to interact with biological membranes suggests potential applications in drug delivery systems where membrane permeability is crucial.

Interaction Studies

Research indicates that this compound can modulate membrane fluidity, which may influence the behavior of embedded proteins and drugs within lipid-based delivery systems. This property can be pivotal in designing more effective drug formulations.

Wirkmechanismus

QNZ 46 exerts its effects by selectively inhibiting GluN2C/GluN2D-containing NMDA receptors. It binds to a specific site on the receptor, preventing the binding of glutamate and thereby inhibiting receptor activation. This inhibition is non-competitive and voltage-independent, meaning it does not compete with glutamate for binding and its effects are not influenced by changes in membrane potential .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Furanones

*Molecular formula inferred based on structural analogs.

Key Findings:

Substituent Position and Chain Length :

- Alkyl chain length (e.g., methyl vs. propyl) affects hydrophobicity and volatility. Longer chains (e.g., propyl) enhance lipid solubility, making such compounds prevalent in fatty foods (e.g., peaches) .

- Positional isomers (e.g., 3-methyl vs. 5-methyl) exhibit distinct sensory properties. For instance, 3-methyl derivatives contribute to honey aromas, while 5-methyl analogs are industrially significant .

Natural vs. Synthetic Occurrence: Short-chain furanones (e.g., dihydro-3-methyl-2(3H)-furanone) are common in natural products like honey , whereas longer-chain or multiply substituted variants (e.g., dihydro-5-propyl-2(3H)-furanone) are rare and often synthetic .

Applications: Biofuels: γ-Valerolactone (5-methyl) is a renewable solvent and fuel additive . Flavoring: 5-propyl and 3-methyl derivatives enhance food aromas . Pharmaceuticals: Hydroxy-substituted furanones serve as intermediates or impurities in drug synthesis .

Biologische Aktivität

Dihydro-5-methyl-3-propyl-2(3H)-furanone, a compound belonging to the furanone class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in various domains.

- Molecular Formula : C₉H₁₆O₂

- Molecular Weight : 156.222 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 231.8 °C

- Flash Point : 88.1 °C

These properties indicate that dihydro-5-methyl-3-propyl-2(3H)-furanone is a stable organic compound with potential utility in various applications.

Antimicrobial Activity

Research has demonstrated that dihydro-5-methyl-3-propyl-2(3H)-furanone exhibits significant antimicrobial activity. It has been studied primarily as an antagonist of GluN2C/GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, which are involved in glutamate signaling pathways that affect numerous biological processes.

Case Studies and Findings

-

In Vitro Antimicrobial Evaluation :

- In studies assessing the antimicrobial properties of various compounds, dihydro-5-methyl-3-propyl-2(3H)-furanone was included in a broader evaluation of furanones and their derivatives. It showed promising activity against several bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .

- The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, with some showing effectiveness comparable to established antibiotics like Ciprofloxacin .

- Mechanism of Action :

Cytotoxicity and Anticancer Activity

Dihydro-5-methyl-3-propyl-2(3H)-furanone has also been evaluated for its cytotoxic effects against cancer cell lines:

- Cytotoxic Studies :

- In recent studies, the compound exhibited varying degrees of cytotoxicity against colorectal and breast cancer cell lines, with IC₅₀ values indicating the concentration required to reduce cell viability by 50% .

- Specifically, some derivatives showed high cytotoxicity, suggesting that structural modifications could enhance their anticancer properties.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Dihydro-5-methyl-3-propyl-2(3H)-furanone | HCT116 | 9.1 ± 2.4 |

| Dihydro-5-methyl-3-propyl-2(3H)-furanone | MCF-7 | 10.8 ± 0.7 |

Applications in Food Science

Dihydro-5-methyl-3-propyl-2(3H)-furanone is also noted for its sensory properties, contributing to flavors in food products:

- Flavor Profile :

- Volatile Organic Compound (VOC) Studies :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of Dihydro-5-methyl-3-propyl-2(3H)-furanone, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions, such as the intermolecular cyclization of substituted ketones or acetoxy derivatives. For example, analogous furanones have been prepared by subjecting precursor ketones to acid- or base-catalyzed cyclization under controlled temperatures (e.g., 60–100°C) . Optimization involves adjusting solvent polarity (e.g., toluene vs. DMF), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time to maximize yield while minimizing side products like dimerization or over-oxidation.

Q. Which spectroscopic techniques are most reliable for structural confirmation of Dihydro-5-methyl-3-propyl-2(3H)-furanone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the lactone ring structure and substituent positions. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1740 cm⁻¹) and hydroxyl groups if present. High-resolution mass spectrometry (HRMS) validates the molecular formula. For stereochemical analysis, X-ray crystallography provides definitive proof of conformation, as demonstrated for related 2(5H)-furanones with substituted cyclohexane moieties .

Advanced Research Questions

Q. How can computational chemistry tools like HOMO-LUMO analysis predict the reactivity of Dihydro-5-methyl-3-propyl-2(3H)-furanone in electrophilic or nucleophilic reactions?

- Methodological Answer : Software such as Chemissian calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-rich or -deficient regions. For example, HOMO-LUMO analysis of 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone revealed localized electron density at the carbonyl group, guiding predictions of nucleophilic attack sites . Density Functional Theory (DFT) simulations can further model transition states for reactions like Michael additions or lactone ring-opening.

Q. What analytical strategies resolve discrepancies in environmental detection data for furanone derivatives, such as conflicting correlations with secondary organic aerosol (SOA) factors?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with principal component analysis (PCA) distinguishes furanone contributions to SOA factors. For instance, dihydro-5-alkyl-2(3H)-furanones in atmospheric aerosols require careful separation from co-eluting oxygenated species (e.g., diketones or chlorinated compounds) using selective ion monitoring (SIM) or tandem MS/MS . Contradictions in factor loadings may arise from matrix effects, necessitating spike-recovery experiments or isotopic labeling for validation.

Q. How do stereoelectronic effects influence the conformational stability of substituted 2(3H)-furanones, and what experimental techniques quantify these effects?

- Methodological Answer : X-ray crystallography and NMR coupling constants reveal torsional distortions caused by substituents. For example, Cl substitution at C14 in a related furanone induced a 5.2° twist in the C13–N1 bond, altering conjugation between the lactone ring and adjacent functional groups . Electron density maps (2D/3D) and Natural Bond Orbital (NBO) analysis further elucidate hyperconjugative interactions affecting stability.

Q. What protocols are recommended for isolating Dihydro-5-methyl-3-propyl-2(3H)-furanone from natural matrices, and how are purity thresholds established?

- Methodological Answer : Liquid-liquid extraction (LLE) with dichloromethane or ethyl acetate isolates furanones from plant or microbial sources. Subsequent purification employs flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC (C18 column, acetonitrile/water). Purity is validated via melting point analysis, chiral chromatography (for enantiomeric resolution), and comparison with synthetic standards. For example, γ-octalactone analogs are quantified in citrus oils using headspace solid-phase microextraction (HS-SPME) .

Data Interpretation and Contradiction Analysis

Q. How should researchers address conflicting toxicity data for furanone derivatives in in vitro vs. in vivo studies?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic activation/deactivation). For furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone, comparative studies using liver microsomes or recombinant cytochrome P450 enzymes clarify metabolic pathways . Dose-response curves in multiple cell lines (e.g., HepG2 vs. primary hepatocytes) and species-specific toxicokinetic models (e.g., physiologically based pharmacokinetic (PBPK) modeling) reconcile in vitro findings with in vivo outcomes.

Methodological Resources

- Structural Analysis : Cambridge Structural Database (CSD) references for analogous compounds .

- Environmental Detection : GC-MS protocols for aerosol-bound furanones .

- Computational Tools : Chemissian for HOMO-LUMO band gap calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.